molecular formula C16H17N5 B14940497 4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

Cat. No.: B14940497
M. Wt: 279.34 g/mol
InChI Key: QADLWBWJNMOZMY-UHFFFAOYSA-N
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Description

    Starting Materials: 4,6,8-trimethylquinazoline and 4-methylpyrimidine-2-amine.

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol, with a catalyst like palladium on carbon.

    Product: 4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions

  • Step 1: Synthesis of Quinazoline Core

      Starting Materials: 2-aminobenzonitrile and acetone.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.

      Product: 4,6,8-trimethylquinazoline.

Chemical Reactions Analysis

Types of Reactions

4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine moiety can be replaced with other functional groups using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Similar Compounds

    4,6,8-trimethylquinazoline: Lacks the pyrimidine moiety, making it less versatile in biological applications.

    N-(4-methylpyrimidin-2-yl)quinazolin-2-amine: Lacks the methyl groups on the quinazoline core, potentially affecting its chemical reactivity and biological activity.

Uniqueness

4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of both the quinazoline core and the pyrimidine moiety allows for diverse chemical modifications and a broad range of applications in various fields.

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

InChI

InChI=1S/C16H17N5/c1-9-7-10(2)14-13(8-9)12(4)19-16(20-14)21-15-17-6-5-11(3)18-15/h5-8H,1-4H3,(H,17,18,19,20,21)

InChI Key

QADLWBWJNMOZMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC2=NC3=C(C=C(C=C3C(=N2)C)C)C

Origin of Product

United States

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